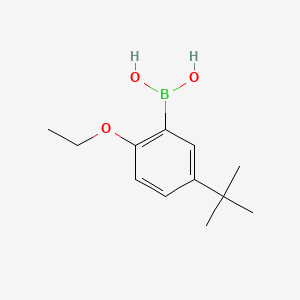
(S)-A-HYDROXY-3-FURANACETONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-A-HYDROXY-3-FURANACETONITRILE is an organic compound characterized by the presence of a furan ring, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-A-HYDROXY-3-FURANACETONITRILE typically involves the following steps:
Starting Material: The synthesis begins with a furan derivative, such as 3-furanacetonitrile.
Hydroxylation: The furan derivative undergoes hydroxylation to introduce the hydroxyl group at the alpha position. This step often requires the use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired enantiomer.
Purification: Implementing advanced purification techniques like crystallization and distillation to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (S)-A-HYDROXY-3-FURANACETONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 3-furanacetone.
Reduction: Formation of 3-furanacetamide.
Substitution: Formation of esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
(S)-A-HYDROXY-3-FURANACETONITRILE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-A-HYDROXY-3-FURANACETONITRILE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
®-A-HYDROXY-3-FURANACETONITRILE: The enantiomer of the compound with different stereochemistry.
3-FURANACETONITRILE: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-FURANACETONE: An oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness: (S)-A-HYDROXY-3-FURANACETONITRILE is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups enable a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
174754-57-5 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
123.111 |
Nombre IUPAC |
(2S)-2-(furan-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H5NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H/t6-/m1/s1 |
Clave InChI |
KQROQTWESIOQFM-ZCFIWIBFSA-N |
SMILES |
C1=COC=C1C(C#N)O |
Sinónimos |
(S)-A-HYDROXY-3-FURANACETONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


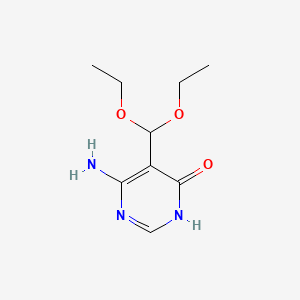
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)
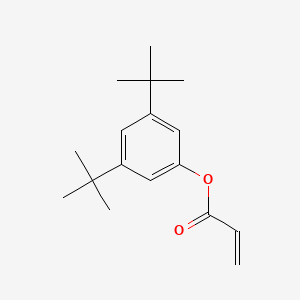
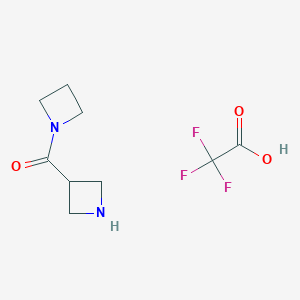
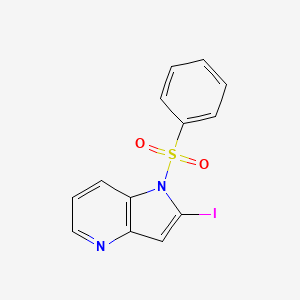
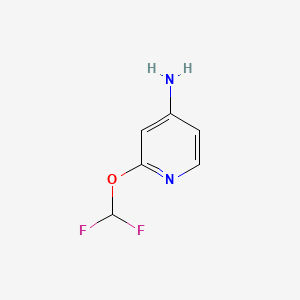
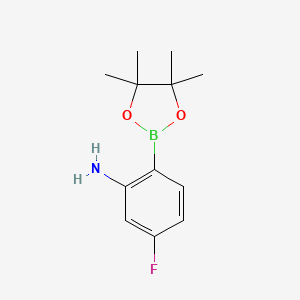
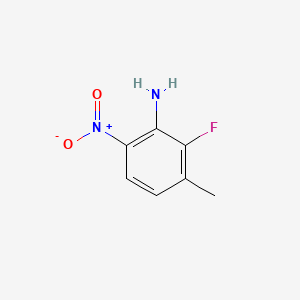
![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)
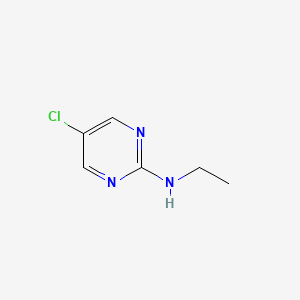
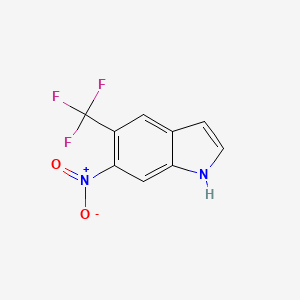
![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)
